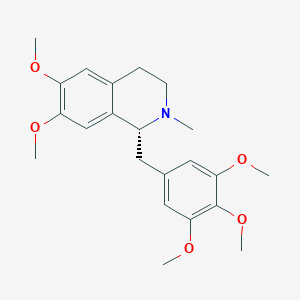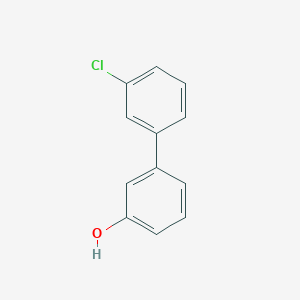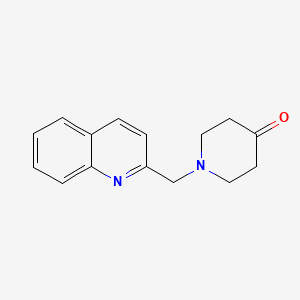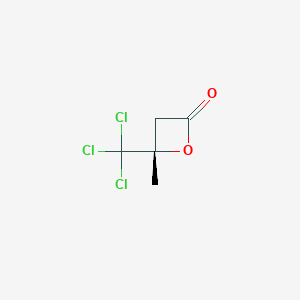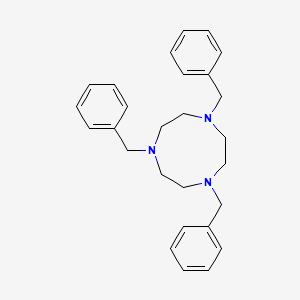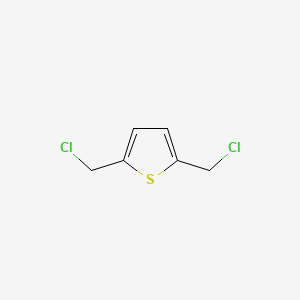
2,5-双(氯甲基)噻吩
描述
2,5-Bis(chloromethyl)thiophene is an organic compound with the molecular formula C6H6Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
科学研究应用
2,5-Bis(chloromethyl)thiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
Target of Action
It’s known that this compound can be used to prepare 2,5-thiophenedicarboxaldehyde , which has been employed in various studies, including the asymmetric synthesis of bis-homoallylic alcohols .
Mode of Action
The mode of action of 2,5-Bis(chloromethyl)thiophene involves its conversion to 2,5-Thiophenedicarboxaldehyde. This conversion is achieved through the application of Kröhnke’s method . The resulting 2,5-Thiophenedicarboxaldehyde can then undergo condensation reactions with amines and active methylene compounds .
Biochemical Pathways
The derivative 2,5-thiophenedicarboxaldehyde, which can be synthesized from 2,5-bis(chloromethyl)thiophene, is known to participate in various chemical reactions, including the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers .
Result of Action
Its derivative, 2,5-thiophenedicarboxaldehyde, has been used in the synthesis of various compounds with potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Bis(chloromethyl)thiophene can be synthesized through several methods. One common approach involves the chloromethylation of thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds as follows:
C4H4S+2CH2O+2HCl→C6H6Cl2S+2H2O
Industrial Production Methods
In industrial settings, the production of 2,5-Bis(chloromethyl)thiophene may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2,5-Bis(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form thiophene dicarboxaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can yield thiophene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene dicarboxaldehyde.
Reduction: Thiophene derivatives with reduced functional groups.
相似化合物的比较
Similar Compounds
2,5-Dibromomethylthiophene: Similar in structure but with bromine atoms instead of chlorine.
2,5-Dimethylthiophene: Lacks the halogen atoms, making it less reactive.
2,5-Diformylthiophene: Contains formyl groups instead of chloromethyl groups.
Uniqueness
2,5-Bis(chloromethyl)thiophene is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of thiophene-based compounds and materials.
属性
IUPAC Name |
2,5-bis(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWNBCXVFAMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447194 | |
| Record name | 2,5-bis(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-48-4 | |
| Record name | 2,5-bis(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



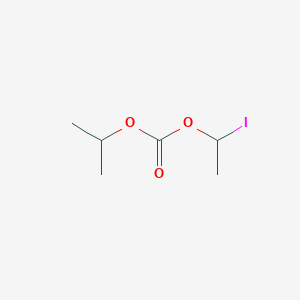
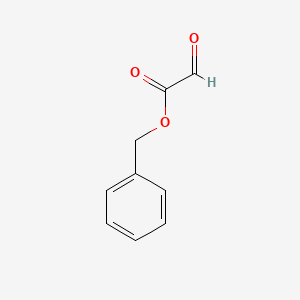
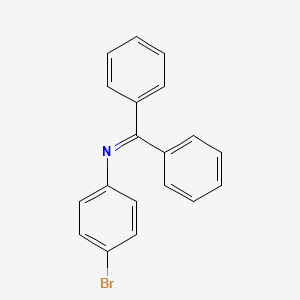
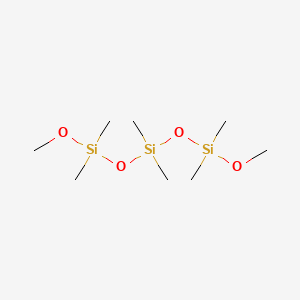
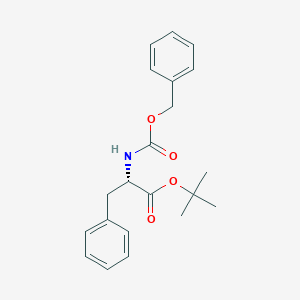
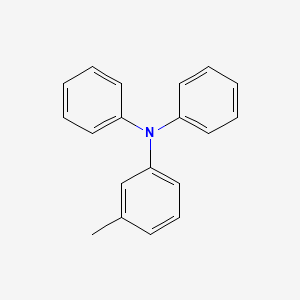
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
